4-Isoquinolinesulfonyl chloride, 6-bromo-1,2-dihydro-1-oxo-
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Overview
Description
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO3S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and an isoquinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride may involve large-scale reactors and precise control of reaction parameters. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2-dihydroisoquinoline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or signaling pathways. This reactivity is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
- 6-Fluoro-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
- 6-Iodo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
Uniqueness
Compared to its analogs, 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .
Properties
Molecular Formula |
C9H5BrClNO3S |
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Molecular Weight |
322.56 g/mol |
IUPAC Name |
6-bromo-1-oxo-4H-isoquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4,8H |
InChI Key |
LTUMTIXDYADDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C=NC2=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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